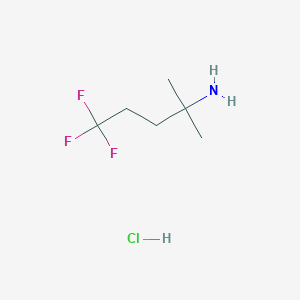

5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated amines and their chemical properties, which can provide insight into the behavior of fluorinated compounds in general. For instance, the synthesis and characterization of tris(pentafluorosulfanyl)amine and the bis(pentafluorosulfanyl)aminyl radical are detailed, highlighting the unique structural and stability aspects of fluorinated amines .

Synthesis Analysis

The synthesis of fluorinated amines can involve multiple steps, including reactions with perfluoroolefins and secondary amines, as seen in the reaction of perfluoro-4-methylpentene-2 with secondary amines to yield terminal enamines and subsequent amides . Another approach is the Birch reduction of benzonitrile followed by a series of reactions leading to different stereoisomers of the tetrafluorocyclohexyl ring system . Additionally, tris[(difluoroamino)methyl]amine was prepared through reactions involving difluorimide and various substrates, showcasing the versatility of synthesis methods for fluorinated amines .

Molecular Structure Analysis

Fluorinated amines often exhibit unique molecular structures due to the presence of fluorine atoms. For example, tris(pentafluorosulfanyl)amine has a planar molecular structure with D3 symmetry and unusually long N-S bonds, which is indicative of the influence of fluorine's high electronegativity on bond lengths . The molecular structures of these compounds can be determined using techniques such as gas electron diffraction, XRD, and spectroscopic methods .

Chemical Reactions Analysis

The reactivity of fluorinated amines can vary significantly. The stability of tris(pentafluorosulfanyl)amine is relatively low with a half-life of only 50 minutes at room temperature, while the bis(pentafluorosulfanyl)aminyl radical is more stable with a half-life of 130 minutes . The reactions of perfluoro-4-methylpentene-2 with secondary amines demonstrate the potential for fluorinated amines to participate in the formation of enamines and amides . The reactions of tris[(difluoroamino)methyl]amine were also examined, although specific details are not provided .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amines are influenced by the presence of fluorine atoms. The spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide information on the molecular structure and electronic environment of the amines . The thermal decomposition of these compounds can also reveal their stability and reactivity . The presence of fluorine can lead to high chemical and thermal stability, but as seen with tris(pentafluorosulfanyl)amine, it can also result in low thermal stability under certain conditions .

科学的研究の応用

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Research has explored the synthesis of nitrogen-containing heterocyclic compounds using perfluoroalkylated intermediates. One study highlighted the reactions of perfluoro-2-methylpent-2-ene with bidentate nitrogen nucleophiles, effectively providing partially fluorinated heterocycles of pyrimidine and triazine derivatives. The structures of these compounds were confirmed through X-ray crystallographic analysis, demonstrating the utility of perfluoroalkylated amines in synthesizing complex nitrogenous molecules with potential applications in pharmaceuticals and materials science (Chi et al., 2000).

Photocatalytic Hydrodefluorination

A novel approach to accessing partially fluorinated aromatics via photocatalytic hydrodefluorination has been reported. This method begins with easily accessible perfluoroarenes and selectively reduces the C-F bonds, allowing for facile access to a number of partially fluorinated arenes. This process demonstrates unprecedented catalytic activity using a safe and inexpensive amine as the reductant, underscoring the potential for efficient modification of fluorinated organic compounds (Senaweera et al., 2014).

Metal-Free Reduction of N-Phenyl Amides

Research into the metal-free reduction of secondary and tertiary N-phenyl amides by catalyzed hydrosilylation has shown significant promise. Using tris(pentafluorophenyl)boron as an effective catalyst, this method allows for the mild reduction of a variety of amides to amines, demonstrating functional group tolerance and providing a green alternative to traditional reduction methods (Chadwick et al., 2014).

Environmental Detection and Analysis

The identification of novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in municipal sewage sludge highlights the environmental impact and detection of fluorinated compounds. This research underscores the importance of monitoring and understanding the environmental behaviors of fluorinated chemicals, with implications for pollution control and environmental safety (Ruan et al., 2015).

特性

IUPAC Name |

5,5,5-trifluoro-2-methylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-5(2,10)3-4-6(7,8)9;/h3-4,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHLZHPMVMCIHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-pentyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2524208.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)

![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)

![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)